molecular formula C10H13BrO3 B585669 3,4,5-Trimethoxybenzyl-d9 Bromide CAS No. 1346601-33-9

3,4,5-Trimethoxybenzyl-d9 Bromide

Cat. No. B585669
CAS RN: 1346601-33-9
M. Wt: 270.17
InChI Key: QEGDRYOJTONTLO-GQALSZNTSA-N
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Description

3,4,5-Trimethoxybenzyl-d9 Bromide, also known as 5-(Bromomethyl)-1,2,3-trimethoxybenzene-d9, is a biochemical used for proteomics research . It has a molecular formula of C10H4D9BrO3 and a molecular weight of 270.17 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with three methoxy groups (-OCH3) and a bromomethyl group (-CH2Br) attached. The ‘d9’ in its name indicates the presence of nine deuterium (D) atoms, which are isotopes of hydrogen .

Scientific Research Applications

Structural Properties and Synthesis

  • Structural Analysis for Dendritic Material Synthesis : The structural properties of 3,4,5-trimethoxybenzyl bromide have been determined using powder X-ray diffraction data. These compounds are significant as building blocks in the synthesis of dendritic materials. The structural differences between compounds with and without the methoxy group at the 4-position of the aromatic ring are substantial, indicating their potential versatility in material synthesis (Pan et al., 2005).

  • Photochemistry of Derivatives for SN1 Reactivity : Research into the photochemistry of 3,5-dimethoxybenzyl compounds with various leaving groups, including bromide, reveals insights into their solvolytic reactivity. These findings suggest SN1 reactivity with an early transition state, which could be relevant in designing photochemical reactions (DeCosta et al., 2000).

Antioxidant Properties

  • Heterocyclic Compounds with Antioxidant Activity : A series of heterocyclic compounds bearing the 3,4,5-trimethoxybenzyloxy group exhibited significant antioxidant activity. These compounds, including thiosemicarbazide and 1,2,4-triazole derivatives, demonstrated potent activity in DPPH and Ferric Reducing Antioxidant Power (FRAP) assays. This study emphasizes the radical scavenging potential of compounds containing the 3,4,5-trimethoxy moiety (Kareem et al., 2016).

Synthetic Methods and Catalytic Applications

  • Efficient Synthesis of Derivatives : Research has led to the development of convenient and efficient procedures for preparing 3,4,5-trimethoxybenzyl sulfides and ethers. These methods are significant for synthesizing compounds with potential applications in various fields, including pharmaceuticals and materials science (Potapov et al., 2016).

  • Catalysis in Organic Reactions : Studies on selenoxides as catalysts for the bromination of organic substrates highlight the efficiency of these catalysts in promoting bromination reactions. This work includes the usage of 3,4,5-trimethoxybenzene derivatives, demonstrating the versatility of compounds with the 3,4,5-trimethoxy moiety in catalytic processes (Goodman & Detty, 2004).

Mechanism of Action

The mechanism of action for 3,4,5-Trimethoxybenzyl-d9 Bromide is not specified in the search results. Its use in proteomics research suggests it may be involved in protein-related studies .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,4,5-Trimethoxybenzyl-d9 Bromide involves the conversion of 3,4,5-Trimethoxybenzyl alcohol to the corresponding bromide derivative.", "Starting Materials": [ "3,4,5-Trimethoxybenzyl alcohol", "Deuterium oxide (D2O)", "Hydrogen bromide (HBr)", "Sodium bromide (NaBr)", "Sodium deuteroxide (NaOD)" ], "Reaction": [ "Step 1: Dissolve 3,4,5-Trimethoxybenzyl alcohol in deuterium oxide (D2O) and add sodium deuteroxide (NaOD) to the solution. Stir the mixture for several hours to exchange the hydrogen atoms with deuterium atoms.", "Step 2: Remove the excess NaOD by filtration and evaporate the solvent to obtain 3,4,5-Trimethoxybenzyl-d9 alcohol.", "Step 3: Dissolve 3,4,5-Trimethoxybenzyl-d9 alcohol in anhydrous hydrogen bromide (HBr) and add sodium bromide (NaBr) to the solution. Stir the mixture at room temperature for several hours.", "Step 4: Remove the excess HBr and NaBr by filtration and wash the residue with diethyl ether. Dry the product under vacuum to obtain 3,4,5-Trimethoxybenzyl-d9 Bromide." ] }

CAS RN

1346601-33-9

Molecular Formula

C10H13BrO3

Molecular Weight

270.17

IUPAC Name

5-(bromomethyl)-1,2,3-tris(trideuteriomethoxy)benzene

InChI

InChI=1S/C10H13BrO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3/i1D3,2D3,3D3

InChI Key

QEGDRYOJTONTLO-GQALSZNTSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CBr

synonyms

5-(Bromomethyl)-1,2,3-trimethoxy-benzene-d9;  1-(Bromomethyl)-3,4,5-trimethoxybenzene-d9;  5-(Bromomethyl)-1,2,3-trimethoxybenzene-d9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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